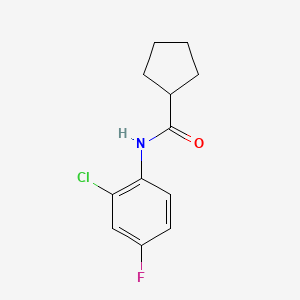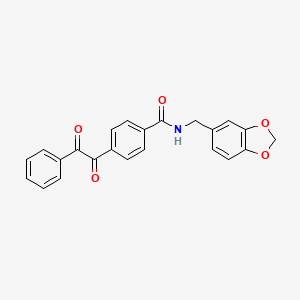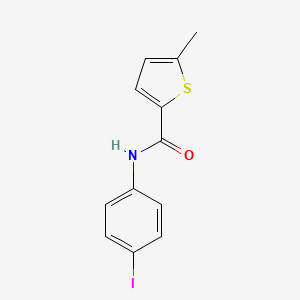
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research. CPPC is a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a crucial role in various physiological processes, including pain sensation, mood regulation, and appetite control. The inhibition of FAAH by CPPC leads to an increase in endocannabinoid levels, which has been linked to several therapeutic benefits.
Wirkmechanismus
The mechanism of action of N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide involves the inhibition of the FAAH enzyme, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are known to activate cannabinoid receptors in the body, which play a crucial role in various physiological processes. The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which in turn leads to the activation of cannabinoid receptors and the subsequent therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which has been linked to analgesic, anxiolytic, and anti-inflammatory effects. This compound has also been shown to have potential therapeutic effects in treating obesity, metabolic disorders, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has several advantages for lab experiments, including its high potency and selectivity for FAAH inhibition. This compound has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide. One area of interest is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Another area of interest is the investigation of the potential therapeutic applications of this compound in various disease conditions, including chronic pain, anxiety, and neurodegenerative diseases. Finally, there is a need for further research on the pharmacokinetics and toxicity of this compound to better understand its potential for clinical use.
Synthesemethoden
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-4-fluoroaniline with cyclopentanone in the presence of a base to form the corresponding imine intermediate. The imine is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. The inhibition of FAAH by this compound has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in preclinical studies. This compound has also been investigated for its potential use in treating obesity, metabolic disorders, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-10-7-9(14)5-6-11(10)15-12(16)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSZNEHAYFLOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7534049.png)


![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(1,3-thiazol-4-yl)methanamine](/img/structure/B7534082.png)
![2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B7534089.png)
![N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7534099.png)
![2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B7534103.png)

![5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534113.png)

![N-cyclopropyl-N-methyl-1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7534135.png)
![9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7534138.png)
![Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate](/img/structure/B7534141.png)
